molecular formula C12H19Cl2FN2O B13623228 N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride

N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride

Cat. No.: B13623228
M. Wt: 297.19 g/mol
InChI Key: OMBBTOSEDVBIJI-UHFFFAOYSA-N
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Description

N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered saturated heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride involves its interaction with specific molecular targets. The azetidine ring and the 5-fluoro-2-methoxyaniline moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is unique due to the presence of both the azetidine ring and the 5-fluoro-2-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19Cl2FN2O

Molecular Weight

297.19 g/mol

IUPAC Name

N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline;dihydrochloride

InChI

InChI=1S/C12H17FN2O.2ClH/c1-8(9-6-14-7-9)15-11-5-10(13)3-4-12(11)16-2;;/h3-5,8-9,14-15H,6-7H2,1-2H3;2*1H

InChI Key

OMBBTOSEDVBIJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)NC2=C(C=CC(=C2)F)OC.Cl.Cl

Origin of Product

United States

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